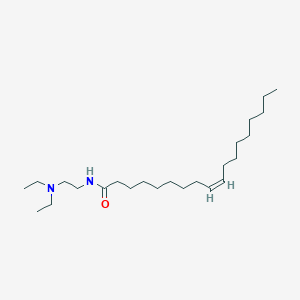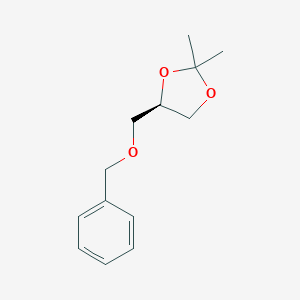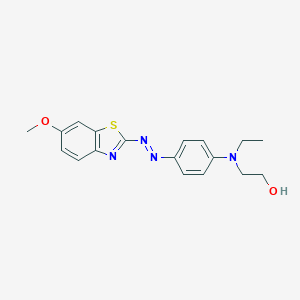
Copper, bis(1-phenyl-1,3-butanedionato-O,O')-
Übersicht
Beschreibung
Copper, bis(1-phenyl-1,3-butanedionato-O,O’)- is a coordination compound with the chemical formula C20H18CuO4. It is also known as copper(II) benzoylacetonate. This compound is characterized by its copper ion coordinated to two 1-phenyl-1,3-butanedione ligands through oxygen atoms. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of copper, bis(1-phenyl-1,3-butanedionato-O,O’)- typically involves the reaction of 1-phenyl-1,3-butanedione (benzoylacetone) with copper salts such as copper sulfate or copper acetate. The reaction is carried out in a methanol solution with a molar ratio of 2:1 (ligand to copper salt). The resulting product can be isolated and purified through crystallization. The reaction conditions are generally mild, and the product forms as mononuclear complexes with either a square planar or distorted square-based pyramidal geometry .
Analyse Chemischer Reaktionen
Copper, bis(1-phenyl-1,3-butanedionato-O,O’)- undergoes various chemical reactions, including:
Oxidation and Reduction: The copper center can participate in redox reactions, altering its oxidation state.
Substitution Reactions: The ligands can be replaced by other coordinating molecules under appropriate conditions.
Coordination Reactions: The compound can form complexes with other metal ions or ligands, leading to the formation of new coordination compounds.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Copper, bis(1-phenyl-1,3-butanedionato-O,O’)- has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other copper complexes and as a catalyst in organic reactions.
Biology and Medicine: The compound has been studied for its potential as an inhibitor of tubulin polymerization, which is important in cancer research.
Wirkmechanismus
The mechanism by which copper, bis(1-phenyl-1,3-butanedionato-O,O’)- exerts its effects involves the coordination of the copper ion to the oxygen atoms of the ligands. This coordination alters the electronic properties of the copper ion, enabling it to participate in various chemical reactions. In biological systems, the compound can interact with proteins such as tubulin, inhibiting their polymerization and affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Copper, bis(1-phenyl-1,3-butanedionato-O,O’)- can be compared to other similar compounds such as:
Vanadyl, bis(1-phenyl-1,3-butanedionato-O,O’)-: This compound has similar coordination properties but involves vanadium instead of copper.
Nickel, bis(1-phenyl-1,3-butanedionato-O,O’)-: Similar to the copper complex but with nickel as the central metal ion.
The uniqueness of copper, bis(1-phenyl-1,3-butanedionato-O,O’)- lies in its specific coordination geometry and the electronic properties imparted by the copper ion, which make it particularly useful in certain catalytic and optical applications.
Eigenschaften
IUPAC Name |
copper;(Z)-3-oxo-1-phenylbut-1-en-1-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H10O2.Cu/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3;/q;;+2/p-2/b2*10-7-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPJCJBKVVFLHI-CVMHYBSASA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18CuO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101014784 | |
| Record name | Copper(II) benzoylacetonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Blue-green solid; [Gelest MSDS] | |
| Record name | Copper(II) benzoylacetonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13111 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
14128-84-8 | |
| Record name | Copper(II) benzoylacetonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014128848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper, bis(1-phenyl-1,3-butanedionato-.kappa.O1,.kappa.O3)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper(II) benzoylacetonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper, bis(1-phenyl-1,3-butanedionato-κO1,κO3)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















